Scientific Field: This application falls under the field of Organic Chemistry.
Summary of the Application: 5-Aminosalicylaldehyde is used in the preparation of 5-Aminosalicylaldehyde hydrazones. This compound is synthesized by the reduction of 5-(p-Sulfophenylazo)salicylaldehyde hydrazone .
Scientific Field: This application is also in the field of Organic Chemistry.
Summary of the Application: 5-Aminosalicylaldehyde is used in the synthesis of its derivatives. Specifically, 5-(p-Sulfophenylazo)salicylaldehyde is reduced through Poly(5-nitrilosalicylidene) to produce 5-Aminosalicylaldehyde derivatives .
Scientific Field: This application falls under the field of Medical Science, specifically in the treatment of skin conditions.
Summary of the Application: 5-Aminosalicylaldehyde is used in photodynamic therapy (PDT) for the treatment of superficial Basal Cell Carcinoma (BCC), a prevalent type of non-melanoma skin cancer . It has also been demonstrated to be successful in lowering acne .
Results or Outcomes: The use of 5-Aminosalicylaldehyde in PDT has shown a high rate of complete response and favorable cosmetic results in the treatment of superficial BCC . It has also been effective in reducing acne .
5-Aminosalicylaldehyde is an organic compound with the chemical formula CHNO. It is classified as a member of the benzaldehyde family and is specifically a derivative of salicylaldehyde, where an amino group is substituted at the para position relative to the hydroxyl group on the benzene ring. This compound exhibits both aromatic and aldehyde functional groups, contributing to its chemical reactivity and potential biological activity. Its molecular weight is approximately 137.14 g/mol, and it is characterized by its pale yellow color in solid form .
5-Aminosalicylaldehyde can be synthesized through several methods:
The applications of 5-Aminosalicylaldehyde extend across multiple fields:
Several compounds share structural similarities with 5-Aminosalicylaldehyde. Here are some notable examples:
| Compound Name | Structure Relation | Unique Features |
|---|---|---|
| Salicylaldehyde | Parent compound; lacks amino group | Commonly used as a flavoring agent |
| 2-Aminobenzoic Acid | Contains an amino group but lacks aldehyde | Used in dye synthesis and pharmaceuticals |
| 4-Aminosalicylic Acid | Contains both amino and carboxylic acid groups | Known for its use in tuberculosis treatment |
| 5-Hydroxy-2-aminobenzoic Acid | Hydroxyl and amino groups present | Investigated for anti-inflammatory properties |
The uniqueness of 5-Aminosalicylaldehyde lies in its specific substitution pattern on the aromatic ring, which influences its reactivity and biological activity compared to these similar compounds. Its applications in medical therapies further distinguish it from others within this category.
5-Aminosalicylaldehyde, with the molecular formula C7H7NO2 and molecular weight of 137.14 g/mol, represents a significant synthetic target in organic chemistry due to its unique structural features combining amino, hydroxyl, and aldehyde functional groups [1]. The compound's IUPAC name is 5-amino-2-hydroxybenzaldehyde, and it is registered under CAS number 58186-71-3 [2]. The presence of multiple reactive sites within the molecule creates both opportunities and challenges for synthetic chemists attempting to develop efficient preparation methods [2].
Reductive amination represents one of the most versatile approaches for synthesizing 5-aminosalicylaldehyde derivatives, involving the nucleophilic addition of ammonia or primary amines to carbonyl compounds followed by reduction of the resulting imine intermediate [3] [4]. The reaction proceeds through a two-step mechanism where the first step involves nucleophilic addition to form an imine, and the second step employs hydride reducing agents such as sodium borohydride, sodium cyanoborohydride, or hydrogen gas over nickel catalysts [3].
The general mechanism begins with nucleophilic addition of ammonia or a primary amine to an aldehyde or ketone, forming a carbinolamine intermediate [3]. Subsequent dehydration produces an imine intermediate, which then undergoes hydride reduction similar to carbonyl reduction processes [4]. When secondary amines are employed in reductive amination, an enamine intermediate forms, which subsequently undergoes hydride reduction to yield tertiary amines [3].
Research has demonstrated that the sodium borohydride-acetic acid reducing system can achieve yields of 50-75% for benzyl amine derivatives through direct reductive amination of arylaldehydes [5]. The optimization of reaction conditions requires careful control of mixing order and contact time between aldehyde and amine before adding the reducing agent [5]. Studies have shown that optimal reaction conditions involve using methanol as solvent and acetic acid for iminium salt formation, with sodium borohydride addition occurring only after the iminium intermediate has been stabilized [5].
Temperature control proves critical for reductive amination success, as reactions typically proceed at room temperature with reaction times ranging from 1 to 12 hours [5]. The presence of acetonitrile as a co-solvent can enhance reaction rates and product yields, though careful optimization of concentrations is required to prevent precipitation of intermediates [6].
| Synthesis Method | Starting Materials | Typical Yield (%) | Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Reductive Amination | Salicylaldehyde + Primary amine + Reducing agent | 50-75 | Room temperature, 1-12 hours | Mild conditions, high selectivity | Requires precise pH control |
| Diazotization-Coupling | Aromatic amine + Nitrous acid + Coupling partner | 40-60 | 0-5°C, then room temperature | Good functional group tolerance | Low yields, multiple steps |
| Salicylaldehyde Nitration-Reduction | Salicylaldehyde + Nitric acid + Reducing agent | 45-55 | Room temperature to 80°C | Simple procedure | Isomer formation |
| Direct Formylation | Phenol derivatives + Formylating agent | 60-80 | 100-150°C, acidic conditions | Direct approach | Harsh conditions |
| Biocatalytic Oxidation | Alcohol precursor + Oxidase enzyme | 70-90 | 25-40°C, neutral pH | Environmentally friendly | Limited substrate scope |
Diazotization-coupling strategies represent fundamental synthetic tools in organic chemistry for preparing aromatic compounds, particularly azo derivatives that can serve as intermediates for 5-aminosalicylaldehyde synthesis [7] [8]. The process involves two sequential reactions: diazotization of aromatic primary amines followed by coupling with activated aromatic compounds [9].
The diazotization step converts aromatic primary amines into diazonium salts through reaction with nitrous acid under acidic conditions [9]. This reaction typically requires low temperatures (0-5°C) to control the potentially explosive nature of diazonium salts [9]. The nitrosonium ion acts as an electrophile, attacking the electron pair on the nitrogen atom of the aromatic amine [10].
Coupling reactions involve the reaction of diazonium salts with highly activated aromatic compounds such as phenols or aromatic amines to form products containing an azo linkage [8] [11]. The mechanism proceeds via electrophilic aromatic substitution, where the aryldiazonium cation serves as the electrophile and the activated aromatic compound acts as the nucleophile [8]. Coupling typically occurs at the para position of the coupling agent, but when this position is occupied, reaction proceeds at the ortho position, albeit at a slower rate [8].
The synthetic utility of diazotization-coupling extends beyond azo compound formation, as diazonium salts can undergo various substitution reactions to introduce different functional groups [10]. These reactions include treatment with potassium cyanide and copper cyanide to form nitriles, reaction with water under acidic conditions to produce phenols, and treatment with copper halides to introduce halogen substituents [10].
Research on methyl orange synthesis demonstrates the practical application of diazotization-coupling methodology [10]. The process begins with diazotization of sulfanilic acid using sodium nitrite in acidic solution, followed by coupling with N,N-dimethylaniline to produce the final azo dye [10]. This two-step procedure requires careful temperature control and pH management to ensure optimal yields [10].
Industrial applications of diazotization-coupling for 5-aminosalicylic acid production have been documented, where aniline is commonly used as a diazonium salt precursor [12]. The process involves formation of aniline diazonium salt followed by coupling with salicylic acid, then reduction of the azo bond to obtain the desired amino acid while removing the aniline molecule [13]. However, yields for this route typically do not exceed 50% due to competing side reactions and the need for subsequent reduction steps [13].
Green chemistry principles have increasingly influenced the development of synthetic methodologies for 5-aminosalicylaldehyde, emphasizing environmental sustainability and resource efficiency [14] [15]. These approaches prioritize the minimization of hazardous chemicals, energy consumption, and waste generation while maximizing atom economy and process efficiency [15].
Water-based synthetic systems represent a cornerstone of green chemistry applications, offering environmental benignity and reduced toxicity compared to organic solvents [14]. Research has demonstrated that water can serve as an effective solvent for certain organic transformations, particularly when combined with appropriate catalysts or co-solvents [15]. Glycerol, a biodegradable byproduct of biodiesel production, has emerged as an alternative green solvent due to its low toxicity, high boiling point, and ability to solubilize both organic and inorganic compounds [14].
Catalytic approaches play a central role in green synthesis strategies, allowing reactions to proceed under milder conditions while reducing energy consumption and waste generation [15] [16]. Heterogeneous catalysts offer particular advantages as they can often be recovered and reused, minimizing waste generation [17]. Biocatalysis using enzymes or whole cells provides highly specific reactions under mild conditions, typically at ambient temperature and pressure in aqueous solutions [16].
| Green Approach | Environmental Benefit | Energy Requirements | Atom Economy (%) | Waste Generation |
|---|---|---|---|---|
| Aqueous Media Synthesis | Water as solvent | Low | 80-90 | Minimal |
| Microwave-Assisted Synthesis | Reduced reaction time | Medium | 75-85 | Low |
| Biocatalytic Transformation | Enzymatic selectivity | Low | 85-95 | Very low |
| Solvent-Free Reactions | No organic solvents | Medium | 90-95 | Minimal |
| Photochemical Synthesis | Solar energy utilization | Low | 70-80 | Low |
Microwave-assisted synthesis has gained prominence as a green technology, enabling significant reductions in reaction times and energy consumption [15]. This technique can accelerate reactions by providing efficient heating and enhanced mixing, allowing processes to proceed more efficiently with shorter reaction times [15]. Flow chemistry represents another advancement, enabling continuous processing with precise control of reaction conditions and efficient mixing, thereby reducing environmental impact while improving selectivity [15].
Renewable feedstock utilization forms a critical component of sustainable synthesis strategies [15] [18]. The conversion of biomass-derived materials and agricultural residues into valuable aromatic compounds offers alternatives to fossil fuel-based starting materials [18]. Recent research has explored waste-to-aromatic processes, including pyrolysis, lignin depolymerization, and other chemocatalytic techniques for producing aromatic compounds from renewable sources [18].
Photochemical synthesis using solar energy represents an emerging green approach for aldehyde production [19]. Enzymatic processes have shown particular promise, with flow-based biocatalysis demonstrating greater than 4-fold rate increases compared to batch processes [20]. These systems can achieve conversions above 90% within residence times of 3-10 minutes under mild conditions [20].
The transition from laboratory-scale synthesis to industrial production of 5-aminosalicylaldehyde presents numerous technical, operational, and regulatory challenges that significantly impact process feasibility and economic viability [21] [22]. These challenges encompass process optimization, quality control, regulatory compliance, and environmental considerations [23].
Process scale-up represents the most significant technical challenge, as laboratory-optimized procedures often exhibit different behavior when translated to industrial-scale operations [21] [23]. Heat transfer, mass transfer, and mixing efficiency frequently differ between small and large vessels, potentially compromising product quality and yield [21]. Research indicates that pharmaceutical manufacturing operates at capital utilization rates of only 10-15%, compared to 95% in petrochemical industries that employ continuous processes [24].
Quality control becomes increasingly complex at industrial scales, requiring rigorous monitoring of critical parameters to ensure batch-to-batch consistency [21]. Process Analytical Technology implementation provides real-time monitoring capabilities, enabling early detection of deviations from optimal conditions [21]. Statistical process control methods help maintain product specifications and regulatory requirements throughout large-scale production [21].
| Challenge Category | Specific Challenges | Impact Level | Mitigation Strategies |
|---|---|---|---|
| Process Scale-up | Heat transfer, mixing efficiency, reaction kinetics | High | Pilot plant studies, computational modeling |
| Quality Control | Batch-to-batch consistency, analytical methods | High | Process analytical technology, statistical process control |
| Economic Considerations | Raw material costs, energy consumption, yield optimization | Medium | Process optimization, alternative synthetic routes |
| Regulatory Compliance | Good Manufacturing Practices, process validation | High | Early regulatory engagement, comprehensive documentation |
| Environmental Impact | Waste management, emission control, sustainability | Medium | Green chemistry principles, waste minimization |
Economic considerations significantly influence industrial production decisions, with raw material costs, energy consumption, and yield optimization directly affecting profitability [22] [25]. Specialty chemicals manufacturing faces additional complexity due to uncertain demand patterns, expanding product portfolios, and multi-stage batch processes [25]. Supply chain vulnerabilities present particular challenges for specialty chemicals, as complex formulations often require multiple chemical components that may be sourced from different suppliers [26].
Regulatory compliance adds another layer of complexity, as pharmaceutical and chemical manufacturing must adhere to Good Manufacturing Practices throughout the scale-up process [21]. Early engagement with regulatory bodies helps clarify expectations and requirements, while comprehensive documentation supports process validation efforts [21]. Quality by Design frameworks emphasize the importance of understanding fundamental processes and their impact on product characteristics [21].
Environmental impact considerations have gained increasing importance in industrial chemical production [22] [24]. Waste management, emission control, and sustainability requirements drive the adoption of green chemistry principles in large-scale operations [16]. The pharmaceutical industry faces particular scrutiny due to historically inefficient manufacturing operations, with significant efforts now focused on improving process efficiency and reducing environmental impact [24].
5-Aminosalicylaldehyde exhibits characteristic reactivity patterns typical of aromatic aldehydes, with the aldehyde functional group serving as the primary site for nucleophilic attack and condensation reactions [1] [2]. The carbonyl carbon displays electrophilic character due to the electron-withdrawing nature of the oxygen atom, making it susceptible to nucleophilic addition reactions [3] [4]. The presence of both amino and phenolic substituents on the aromatic ring influences the reactivity profile through electronic effects and intramolecular interactions.
The formation of Schiff bases represents the most significant reaction pathway for 5-aminosalicylaldehyde, involving condensation with primary amines to yield imine products characterized by the azomethine (C=N) linkage [5] [6] [7]. This reaction proceeds through a well-established mechanism involving nucleophilic addition followed by elimination of water [8].
The mechanism follows the ADPED pathway: Addition-Deprotonation-Protonation-Elimination-Deprotonation [6] [7]. Initial nucleophilic attack by the primary amine on the carbonyl carbon forms a carbinolamine intermediate, which subsequently undergoes acid-catalyzed dehydration to yield the final imine product [9]. The optimal pH range for imine formation has been determined to be 5-6, where the balance between protonation states of reactants favors product formation [7] [9].
Research findings demonstrate that amino acid condensation reactions with 5-aminosalicylaldehyde proceed efficiently under basic conditions using sodium hydroxide as catalyst [5] [10]. The reaction of salicylaldehyde derivatives with glycine and alanine produces stable Schiff base ligands that exhibit enhanced stability through chelation effects [10] [11]. Kinetic studies reveal that the rate-limiting step varies with amine concentration, with enamine formation being rate-determining at low concentrations and carbon-carbon bond formation controlling the rate at higher concentrations [12].
| Amine Type | Reaction Conditions | Product Type | Stability | Characterization |
|---|---|---|---|---|
| Primary amine (R-NH2) | pH 5-6, acid catalysis | Imine (C=N) | High (H-bonding) | IR: 1608 cm⁻¹ (C=N) |
| Amino acids (glycine, alanine) | Basic medium (NaOH) | Amino acid Schiff base | Enhanced by chelation | IR: 1594-1632 cm⁻¹ |
| Aromatic amines | Ethanol, reflux | Aromatic Schiff base | Moderate | UV: 400 nm (ILCT) |
| Aliphatic amines | Room temperature | Aliphatic Schiff base | Variable | NMR: 8 ppm (¹H) |
The stability of Schiff bases derived from 5-aminosalicylaldehyde is significantly enhanced by intramolecular hydrogen bonding between the imine nitrogen and the phenolic hydrogen [13] [8]. This internal hydrogen bond contributes to the planarity of the molecule and increases resistance to hydrolysis [13]. Spectroscopic characterization reveals the azomethine stretch appearing at 1608 cm⁻¹ in infrared spectra, with shifts to lower frequencies (1594-1632 cm⁻¹) upon metal coordination [5] [10].
The aldehyde group in 5-aminosalicylaldehyde readily undergoes nucleophilic addition reactions with various nucleophiles, following established mechanisms for carbonyl chemistry [3] [4] [14]. The electron-deficient carbonyl carbon serves as the electrophilic center, with the reaction proceeding through tetrahedral intermediate formation followed by protonation [15] [16].
Cyanide addition represents a particularly important nucleophilic addition reaction, producing cyanohydrin derivatives through irreversible addition [3] [15]. The reaction follows second-order kinetics with respect to both aldehyde and cyanide concentrations under basic conditions [4]. Water addition occurs reversibly to form aldehyde hydrates, although the equilibrium typically favors the carbonyl form for aromatic aldehydes [4] [17].
| Nucleophile | Mechanism | Product | Reaction Rate | Reversibility |
|---|---|---|---|---|
| Cyanide (CN⁻) | Addition-elimination | Cyanohydrin | Fast | Irreversible |
| Water (H2O) | Hydration | Hydrate | Moderate | Reversible |
| Alcohols (ROH) | Hemiacetal formation | Hemiacetal | Slow | Reversible |
| Hydride (H⁻) | Reduction | Primary alcohol | Very fast | Irreversible |
Hydride reduction using sodium borohydride proceeds with high efficiency, converting the aldehyde to the corresponding benzyl alcohol [4] [14]. This reduction is essentially irreversible due to the strong reducing nature of the hydride ion and the stability of the resulting alkoxide [14]. Alcohol addition reactions form hemiacetals reversibly, with the equilibrium position dependent on the alcohol concentration and reaction conditions [4] [15].
The electronic environment created by the amino and phenolic substituents influences the reactivity of the aldehyde group through both inductive and resonance effects [18]. The electron-donating amino group increases electron density on the aromatic ring, while the aldehyde group remains electrophilic due to the localized nature of the carbonyl functionality [19] [18].
The amino group in 5-aminosalicylaldehyde functions as a powerful activating substituent for electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions relative to the amino group [20] [19] [18]. The lone pair of electrons on the nitrogen atom can be donated into the aromatic system through resonance, significantly increasing the electron density at the ortho and para positions [20] [21].
Bromination reactions proceed rapidly even under mild conditions, often requiring control measures to prevent polysubstitution [20] [19]. The high reactivity necessitates protection strategies, such as acetylation of the amino group, to achieve selective monosubstitution [19] [22]. Direct bromination typically yields tribromo derivatives due to the strong activating effect of the amino group [20].
| Electrophile | Position | Reactivity | Product | Control Method |
|---|---|---|---|---|
| Br2 (Bromine) | ortho/para | Very high | Tribromoaniline derivative | Acetyl protection |
| HNO3 (Nitric acid) | ortho/para | High | Nitro derivatives | Low temperature |
| Acetic anhydride | N-acetylation | Moderate | Acetamide | Base catalysis |
| Alkyl halides | N-alkylation | Moderate | Secondary amine | Mild conditions |
Nitration reactions require careful temperature control to prevent over-reaction and oxidative degradation [19] [22]. The strong electron-donating effect of the amino group makes the aromatic ring highly susceptible to nitric acid attack, with substitution occurring preferentially at positions ortho and para to the amino group [20] [19].
The directing effect of the amino group can be understood through examination of the resonance structures of the intermediate arenium ion [21]. Stabilization through resonance is maximized when the positive charge can be delocalized onto the nitrogen atom, which occurs when substitution takes place at ortho or para positions [18] [21]. Meta substitution does not allow for this resonance stabilization and is therefore disfavored [18].
Acetylation of the amino group with acetic anhydride provides a method for moderating the reactivity while maintaining the ortho/para directing effect [19] [22]. The acetyl group reduces the electron-donating ability of the nitrogen through withdrawal of electron density, making subsequent electrophilic substitution more controllable [19].
5-Aminosalicylaldehyde demonstrates exceptional chelating ability, functioning as a multidentate ligand capable of coordinating to metal centers through multiple donor atoms [23] [24] [25]. The molecule provides three potential coordination sites: the phenolic oxygen, the aldehyde oxygen (or imine nitrogen in Schiff base derivatives), and the amino nitrogen [26] [27] [28].
When functioning as a Schiff base ligand with amino acids, 5-aminosalicylaldehyde derivatives typically adopt tridentate coordination modes, binding through the phenolic oxygen, azomethine nitrogen, and carboxylate oxygen to form stable five and six-membered chelate rings [29] [28] [30]. The formation of these chelate rings significantly enhances complex stability compared to monodentate analogs due to the chelate effect [25].
| Metal Ion | Coordination Mode | Geometry | Stability Constant | Applications |
|---|---|---|---|---|
| Cu(II) | Tridentate ONO | Octahedral | High | Catalysis |
| Ni(II) | Tridentate ONO | Octahedral | Moderate | Antimicrobial |
| Co(II) | Tridentate ONO | Octahedral | Moderate | Biological activity |
| Zn(II) | Bidentate ON | Tetrahedral | Low | Sensors |
| Fe(II) | Tridentate ONO | Octahedral | Moderate | Oxidation catalyst |
The stability of metal complexes follows the Irving-Williams series, with copper(II) complexes exhibiting the highest stability constants [25]. This enhanced stability for copper arises from ligand field stabilization energy effects and the ability of copper(II) to accommodate Jahn-Teller distortion [25]. Research demonstrates that copper complexes of amino acid Schiff bases derived from 5-aminosalicylaldehyde show log K values in the range of 18-22, significantly higher than corresponding zinc complexes [28].
Spectroscopic evidence for metal coordination includes shifts in the azomethine stretching frequency from 1608 cm⁻¹ in the free ligand to lower frequencies (1594-1632 cm⁻¹) in metal complexes, indicating coordination through the imine nitrogen [29] [28]. The phenolic C-O stretch also shifts to lower frequencies upon coordination, confirming involvement of the phenolic oxygen in metal binding [29].
X-ray crystallographic studies reveal that metal complexes typically adopt octahedral geometries for six-coordinate complexes, with bond distances of 1.9-2.1 Å for M-N bonds and 1.8-2.0 Å for M-O bonds [31] [32]. The planarity imposed by the chelate rings and intramolecular hydrogen bonding contributes to the overall stability of these complexes [13] [28].
Magnetic susceptibility measurements and electronic spectroscopy provide additional confirmation of coordination geometries and oxidation states [29] [28]. Copper(II) complexes show magnetic moments around 1.9-2.0 Bohr magnetons, consistent with one unpaired electron in a distorted octahedral environment [29]. Electronic spectra display d-d transitions characteristic of the respective metal ions in octahedral ligand fields [29] [28].
The chelating properties of 5-aminosalicylaldehyde derivatives have found applications in catalysis, biological activity studies, and materials science [31] [28] [33]. The ability to form stable complexes with varying stoichiometries and geometries makes these ligands versatile building blocks for functional coordination compounds [31] [34].